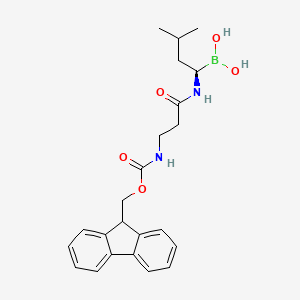

c-Myc inhibitor 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H29BN2O5 |

|---|---|

Molecular Weight |

424.3 g/mol |

IUPAC Name |

[(1R)-1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylbutyl]boronic acid |

InChI |

InChI=1S/C23H29BN2O5/c1-15(2)13-21(24(29)30)26-22(27)11-12-25-23(28)31-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21,29-30H,11-14H2,1-2H3,(H,25,28)(H,26,27)/t21-/m0/s1 |

InChI Key |

HRTLVHQZXDHTAZ-NRFANRHFSA-N |

Isomeric SMILES |

B([C@H](CC(C)C)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(O)O |

Canonical SMILES |

B(C(CC(C)C)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of c-Myc Inhibitor 10058-F4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the small-molecule c-Myc inhibitor, 10058-F4. It includes a summary of its biological effects, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Disruption of the c-Myc-Max Heterodimer

The primary mechanism of action of 10058-F4 is the inhibition of the heterodimerization of the c-Myc and Max proteins.[1][2][3] c-Myc is a transcription factor that plays a crucial role in regulating cell proliferation, growth, apoptosis, and metabolism.[4][5] For its transcriptional activity, c-Myc must form a heterodimer with its partner protein, Max.[3][6] This c-Myc-Max complex then binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, leading to the regulation of their expression.[6][7]

10058-F4, a cell-permeable thioxothiazolidinone, specifically binds to the c-Myc protein, inducing a conformational change that prevents its association with Max.[8][9][10] This disruption of the c-Myc-Max heterodimer inhibits the transactivation of c-Myc target genes, ultimately leading to the observed anti-cancer effects.[1][8]

dot

Caption: Inhibition of c-Myc-Max dimerization by 10058-F4.

Downstream Cellular Effects

The inhibition of c-Myc-Max dimerization by 10058-F4 triggers a cascade of downstream cellular events, including:

-

Cell Cycle Arrest: 10058-F4 has been shown to arrest cells in the G0/G1 phase of the cell cycle.[1][3] This is accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[1][3]

-

Induction of Apoptosis: The inhibitor promotes programmed cell death through the activation of the mitochondrial pathway.[1][3] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome C and the cleavage of caspases 3, 7, and 9.[1][3]

-

Myeloid Differentiation: In acute myeloid leukemia (AML) cells, 10058-F4 can induce myeloid differentiation.[1][3]

-

Downregulation of c-Myc Target Genes: Treatment with 10058-F4 leads to a decrease in the expression of c-Myc and its target genes, such as human telomerase reverse transcriptase (hTERT).[1]

-

Metabolic Effects: The inhibitor can lead to a reduction in cellular ATP production.[8] A common mechanism for various c-Myc inhibitors, including 10058-F4, involves the depletion of ATP stores due to mitochondrial dysfunction.[9]

dot

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. c-Myc Pathway [gentarget.com]

- 8. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. baxinhibitor.com [baxinhibitor.com]

The Advent of MYCMI-6: A Targeted Approach to Inhibit the MYC Oncoprotein

A Technical Whitepaper for Drug Development Professionals, Researchers, and Scientists

Executive Summary

The MYC family of proto-oncogenes, particularly c-MYC, are implicated in a majority of human cancers, yet have remained notoriously "undruggable" due to their challenging protein structure. This has spurred a significant research effort to identify and develop effective inhibitors. A promising breakthrough in this endeavor is the discovery of MYCMI-6, a small molecule inhibitor that directly targets the interaction between MYC and its obligate binding partner, MAX. By disrupting this critical protein-protein interaction, MYCMI-6 effectively abrogates MYC's transcriptional activity, leading to cell growth inhibition and apoptosis in MYC-dependent cancer cells. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of MYCMI-6, offering valuable insights for the scientific community.

Discovery of a Novel MYC Inhibitor

MYCMI-6 was identified through a cell-based protein interaction screen designed to find small molecules that could disrupt the heterodimerization of MYC and MAX.[1] This discovery, spearheaded by researchers at the Karolinska Institutet, marked a significant step forward in targeting a transcription factor that plays a pivotal role in driving the proliferation of over half of all human tumors.[2]

Mechanism of Action: Disrupting the MYC:MAX Dimer

The MYC oncoprotein is a basic helix-loop-helix leucine zipper (bHLHZip) transcription factor that requires heterodimerization with MAX to bind to E-box DNA sequences and regulate the transcription of a vast array of target genes involved in cell cycle progression, metabolism, and apoptosis.[3] MYCMI-6 functions by directly binding to the bHLHZip domain of MYC, thereby preventing its association with MAX.[1][4][5] This selective inhibition of the MYC:MAX interaction effectively blocks MYC-driven transcription.[1][4][5]

The following diagram illustrates the core mechanism of MYCMI-6 action:

Quantitative Preclinical Data

MYCMI-6 has demonstrated potent and selective activity in a variety of preclinical models. The following tables summarize the key quantitative data from these studies.

Table 1: Binding Affinity and In Vitro Inhibition

| Parameter | Value | Method | Reference |

| Kd (MYC binding) | 1.6 µM | Surface Plasmon Resonance (SPR) | [4][5][6] |

| IC50 (MYC:MAX Interaction) | <1.5 µM | In Situ Proximity Ligation Assay (isPLA) | [5][6] |

| IC50 (MYC:MAX Heterodimer Formation) | 3.8 µM | Not Specified | [5][6] |

Table 2: Cellular Activity in Cancer Cell Lines

| Parameter | Cell Line(s) | Value | Reference |

| IC50 (Tumor Cell Growth) | MYC-dependent cell lines | <0.5 µM | [4][5][7] |

| GI50 (Burkitt's Lymphoma) | Mutu, Daudi, ST486 | ~0.5 µM | [5] |

| GI50 (MYCN-amplified Neuroblastoma) | Not Specified | <0.4 µM | [6] |

| IC50 (Breast Cancer Cell Lines) | Varies | 0.3 µM to >10 µM | [8] |

Table 3: In Vivo Efficacy

| Animal Model | Treatment Regimen | Key Findings | Reference |

| MYC-driven Xenograft Tumor Model | 20 mg/kg, i.p. daily for 1-2 weeks | Induced massive apoptosis, reduced tumor cell proliferation, and decreased tumor microvasculature density. | [5][9] |

Detailed Experimental Protocols

The characterization of MYCMI-6 has relied on a suite of sophisticated biophysical and cell-based assays. Below are detailed methodologies for the key experiments cited.

Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Objective: To determine the binding affinity (Kd) of MYCMI-6 to the MYC protein.

-

Instrumentation: Biacore T200 or similar.

-

Chip Preparation: A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Recombinant MYC bHLHZip domain is then immobilized on the chip surface.

-

Binding Assay:

-

A dilution series of MYCMI-6 in a suitable running buffer (e.g., HBS-EP) is prepared.

-

The compound solutions are injected over the sensor chip surface at a constant flow rate.

-

Association and dissociation phases are monitored in real-time.

-

The sensor surface is regenerated between injections using a high salt buffer.

-

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

In Situ Proximity Ligation Assay (isPLA) for MYC:MAX Interaction

-

Objective: To quantify the inhibition of the MYC:MAX interaction within intact cells.

-

Principle: This assay detects protein-protein interactions with high specificity and sensitivity. When two target proteins are in close proximity (<40 nm), oligonucleotide-linked secondary antibodies can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification, generating a fluorescent signal.

-

Protocol:

-

Cells are seeded in chamber slides and treated with various concentrations of MYCMI-6.

-

Cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.

-

The cells are incubated with primary antibodies specific for MYC and MAX.

-

PLA probes (secondary antibodies conjugated to oligonucleotides) are added.

-

Ligation and amplification reagents are added, followed by hybridization with fluorescently labeled detection probes.

-

The slides are imaged using a fluorescence microscope, and the number of PLA signals per cell is quantified.

-

Microscale Thermophoresis (MST) for In-Solution Binding

-

Objective: To confirm the binding of MYCMI-6 to MYC in solution.

-

Principle: MST measures the movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, and hydration shell. Binding of a ligand to a fluorescently labeled target protein alters its thermophoretic movement.

-

Protocol:

-

Recombinant MYC protein is fluorescently labeled (e.g., with NT-647 dye).

-

A fixed concentration of labeled MYC is mixed with a serial dilution of MYCMI-6.

-

The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient.

-

The change in fluorescence within the heated spot is measured.

-

-

Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data are fitted to a binding curve to determine the dissociation constant (Kd).

MYC Signaling Pathway and the Impact of MYCMI-6

MYC regulates a complex network of signaling pathways that control cellular proliferation, growth, and metabolism. By inhibiting MYC, MYCMI-6 is expected to have a profound impact on these downstream pathways.

The following diagram provides a simplified overview of the MYC signaling pathway and the point of intervention for MYCMI-6:

Future Directions and Clinical Potential

While MYCMI-6 is a groundbreaking tool for studying MYC biology and a promising lead for drug development, further optimization is likely required to advance it to the clinic.[1] As of late 2025, there are no publicly available results from clinical trials for MYCMI-6. The preclinical data strongly support its potential as a therapeutic agent for a wide range of MYC-driven cancers. Future research will likely focus on improving its pharmacokinetic properties and evaluating its efficacy and safety in more advanced preclinical models. The development of MYCMI-6 and other next-generation MYC inhibitors holds the promise of finally bringing a targeted therapy against this formidable oncogene to cancer patients.

References

- 1. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A new inhibitor targeting the oncoprotein MYC – implications for cancer drug development | Karolinska Institutet [news.ki.se]

- 8. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

NSC354961: A Direct c-Myc Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of NSC354961 (also known as MYCMI-6), a potent and selective small-molecule inhibitor of the c-Myc-MAX protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the oncoprotein c-Myc. Here, we consolidate key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways to facilitate a deeper understanding of NSC354961's mechanism of action and its potential applications in oncology.

Introduction to c-Myc and the Rationale for Inhibition

The c-Myc proto-oncogene is a master regulator of cell proliferation, growth, and metabolism, and its deregulation is a hallmark of a vast number of human cancers. c-Myc functions as a transcription factor by forming a heterodimer with its partner protein, MAX. This c-Myc-MAX complex binds to E-box sequences in the promoter regions of target genes, driving the expression of genes essential for tumorigenesis. Given its central role in cancer, direct inhibition of the c-Myc-MAX interaction has been a long-sought-after therapeutic strategy. NSC354961 has emerged as a promising candidate in this pursuit, demonstrating selective disruption of the c-Myc-MAX heterodimer, leading to the suppression of MYC-driven transcription and subsequent anti-tumor effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for NSC354961, providing a comparative view of its binding affinity, cellular activity, and in vivo efficacy.

Table 1: In Vitro Binding Affinity and Interaction Inhibition

| Assay Type | Target | Parameter | Value | Reference |

| Surface Plasmon Resonance (SPR) | MYC bHLHZip domain | Kd | 1.6 µM | [1] |

| In Situ Proximity Ligation Assay (isPLA) | MYC:MAX Interaction | IC50 | <1.5 µM | [1] |

| Heterodimer Formation Assay | MYC:MAX Heterodimer | IC50 | 3.8 µM | [1] |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| Burkitt's Lymphoma (Mutu, Daudi, ST486) | Burkitt's Lymphoma | GI50 (average) | 0.5 µM | [1] |

| MYCN-amplified Neuroblastoma | Neuroblastoma | GI50 | <0.4 µM | [1] |

| Various Breast Cancer Cell Lines | Breast Cancer | IC50 | 0.3 µM to >10 µM | [2] |

| General MYC-dependent tumor cells | Various | IC50 | <0.5 µM | [1][3] |

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |

| SK-N-DZ (MYCN-amplified) | Neuroblastoma | 20 mg/kg, i.p., daily for 1-2 weeks | Massive apoptosis, reduced tumor cell proliferation, reduced microvasculature density, inhibited MYC:MAX interaction | [4] |

| MYC-driven tumor model | General | Not specified | Inhibition of MYC:MAX interaction, reduced proliferation, induction of massive apoptosis | [5] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of NSC354961 and the experimental approaches used to characterize it, the following diagrams have been generated using the DOT language.

Caption: c-Myc signaling pathway and the inhibitory action of NSC354961.

Caption: Workflow for the preclinical evaluation of NSC354961.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of NSC354961.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (Kd) of NSC354961 to the c-Myc bHLHZip domain.

Materials:

-

Recombinant human c-Myc bHLHZip domain protein

-

Recombinant human MAX bHLHZip domain protein

-

NSC354961 (MYCMI-6)

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Procedure:

-

Chip Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the c-Myc bHLHZip protein (at a concentration of ~20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell is prepared similarly but without protein immobilization.

-

-

Binding Analysis:

-

Prepare a dilution series of NSC354961 in running buffer.

-

Inject the NSC354961 solutions over the immobilized c-Myc and reference flow cells at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

After each injection, regenerate the sensor surface with a pulse of regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

In Situ Proximity Ligation Assay (isPLA)

Objective: To quantify the inhibition of the endogenous c-Myc:MAX protein-protein interaction in cells by NSC354961.

Materials:

-

Cancer cell line of interest (e.g., MCF7)

-

NSC354961 (MYCMI-6)

-

Primary antibodies against c-Myc (rabbit polyclonal) and MAX (mouse monoclonal)

-

Duolink® In Situ PLA® Probes (anti-rabbit PLUS and anti-mouse MINUS)

-

Duolink® In Situ Detection Reagents

-

Microscope slides

-

Fixation and permeabilization buffers

-

DAPI for nuclear counterstaining

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on microscope slides and allow them to adhere overnight.

-

Treat the cells with a concentration range of NSC354961 for the desired time (e.g., 24 hours).

-

-

Immunostaining and PLA:

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Block non-specific binding sites.

-

Incubate with primary antibodies against c-Myc and MAX.

-

Incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS).

-

Ligate the probes using the provided ligation solution and ligase.

-

Amplify the ligated probes via rolling circle amplification with a polymerase and fluorescently labeled oligonucleotides.

-

-

Imaging and Quantification:

-

Mount the slides with a mounting medium containing DAPI.

-

Visualize the PLA signals (fluorescent spots) and nuclei using a fluorescence microscope.

-

Quantify the number of PLA signals per cell nucleus using image analysis software.

-

Calculate the percentage of inhibition of the c-Myc:MAX interaction relative to a vehicle-treated control.

-

Cell Viability and Growth Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of NSC354961 in various cancer cell lines.

Materials:

-

Cancer cell lines

-

NSC354961 (MYCMI-6)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of NSC354961 in culture medium.

-

Treat the cells with the different concentrations of the compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.

-

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 or GI50 value by fitting the data to a dose-response curve using appropriate software.

-

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of NSC354961 in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Human cancer cell line (e.g., SK-N-DZ neuroblastoma cells)

-

NSC354961 (MYCMI-6)

-

Vehicle solution (e.g., DMSO/corn oil)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Monitor the mice for tumor formation.

-

-

Treatment:

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer NSC354961 (e.g., 20 mg/kg) or vehicle to the mice via the desired route (e.g., intraperitoneal injection) on a specified schedule (e.g., daily).

-

-

Efficacy Evaluation:

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, TUNEL assay for apoptosis, Ki67 staining for proliferation).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Perform statistical analysis to determine the significance of tumor growth inhibition.

-

Analyze histological and biomarker data to assess the in vivo mechanism of action.

-

Conclusion

NSC354961 (MYCMI-6) represents a significant advancement in the development of direct c-Myc inhibitors. Its ability to selectively disrupt the c-Myc-MAX interaction, leading to the inhibition of MYC-driven transcription and potent anti-tumor activity in preclinical models, underscores its therapeutic potential. This technical guide provides a consolidated resource for researchers and drug developers, offering key data, visual representations of its mechanism, and detailed experimental protocols to guide further investigation and development of this promising anti-cancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of c-Myc Inhibitor 10058-F4 in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule c-Myc inhibitor, 10058-F4, and its pivotal role in the induction of apoptosis. The c-Myc proto-oncogene is a critical regulator of cell proliferation, differentiation, and apoptosis, and its aberrant expression is a hallmark of many human cancers.[1] Targeting c-Myc represents a promising therapeutic strategy. 10058-F4 is a cell-permeable compound that specifically inhibits the crucial interaction between c-Myc and its binding partner Max, thereby preventing the transactivation of c-Myc target genes and exerting potent anti-cancer effects.[2]

Core Mechanism of Action

10058-F4 functions by disrupting the heterodimerization of c-Myc and Max.[3][4] This protein-protein interaction is essential for c-Myc to bind to DNA and activate the transcription of genes involved in cell cycle progression and metabolism. By preventing this dimerization, 10058-F4 effectively abrogates c-Myc's oncogenic functions, leading to several key cellular outcomes:

-

Cell Cycle Arrest: Treatment with 10058-F4 consistently induces cell cycle arrest, primarily at the G0/G1 phase.[1][5] This is often accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[1][2][6]

-

Induction of Apoptosis: A primary consequence of c-Myc inhibition by 10058-F4 is the activation of programmed cell death, or apoptosis. This process is predominantly mediated through the intrinsic mitochondrial pathway.[1][2]

-

Myeloid Differentiation: In the context of acute myeloid leukemia (AML), 10058-F4 has been shown to induce myeloid differentiation, suggesting a role in reverting the cancerous phenotype.[1][3]

Signaling Pathways of 10058-F4-Induced Apoptosis

The apoptotic response to 10058-F4 is a multi-faceted process involving the modulation of several key signaling pathways.

1. The Intrinsic (Mitochondrial) Pathway: The primary mechanism of 10058-F4-induced apoptosis is through the mitochondrial pathway.[7] This involves a shift in the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of mitochondrial integrity.[8][9][10]

-

Modulation of Bcl-2 Family Proteins: 10058-F4 treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, while simultaneously upregulating pro-apoptotic proteins such as Bax and Bad.[1][2][4][11]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic proteins triggers the oligomerization of Bax/Bak at the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[1][2]

-

Caspase Activation: Cytoplasmic cytochrome c initiates the formation of the apoptosome, which in turn activates a cascade of executioner caspases. Studies confirm that 10058-F4 treatment results in the cleavage and activation of caspase-9, caspase-7, and caspase-3, culminating in the cleavage of substrates like Poly (ADP-ribose) polymerase (PARP) and cell death.[1][4][12]

2. Contribution of Other Pathways:

-

FOXO Transcription Factors: In ovarian cancer cells, 10058-F4 has been shown to increase the mRNA levels of FOXO family transcription factors (FOXO1, 3, and 4).[6] This leads to the upregulation of their downstream pro-apoptotic targets, including PUMA, Bim, and FasL, further contributing to the apoptotic response.[6]

-

NF-κB Pathway: The role of the NF-κB pathway appears to be context-dependent. In some leukemia cells, 10058-F4 induces apoptosis through the suppression of the NF-κB pathway.[12] However, in other contexts, activation of the NF-κB axis may attenuate sensitivity to c-Myc inhibition.[11]

-

Reactive Oxygen Species (ROS) Induction: Increased production of intracellular ROS has been observed following 10058-F4 treatment, which can contribute to cellular stress and the induction of apoptosis.[6][12]

Data Presentation

Table 1: In Vitro Efficacy of 10058-F4 in Leukemic Cell Lines

| Cell Line | Assay Type | Incubation Time (h) | IC50 Value (µM) | Reference |

| REH | Metabolic Activity | 48 | 400 | [2] |

| Nalm-6 | Metabolic Activity | 48 | 430 | [2] |

| Jurkat | c-Myc Expression | 24 | 60 | [2] |

| K562 | Viability (MTT) | 24 | ~150 | [11] |

| NB4 | Viability (MTT) | 24 | ~100 | [12] |

| Concentration used in combination with VPA to show further decrease in c-Myc expression. |

Table 2: Apoptotic Effects of 10058-F4 on Ovarian Cancer Cell Lines

| Cell Line | 10058-F4 Conc. (µM) | Treatment Time (h) | % Apoptotic Cells (Early + Late) | Reference |

| SKOV3 | 0 (Control) | 24 | ~5% | [4] |

| SKOV3 | 40 | 24 | ~15% | [4] |

| SKOV3 | 60 | 24 | ~25% | [4] |

| Hey | 0 (Control) | 24 | ~4% | [4] |

| Hey | 40 | 24 | ~12% | [4] |

| Hey | 60 | 24 | ~20% | [4] |

| (Data are approximated from published graphs) |

Table 3: Pharmacokinetic Parameters of 10058-F4 in Mice (20 mg/kg i.v. dose)

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) | ~300 µM | [7] |

| Time to Peak (Tmax) | 5 minutes | [7] |

| Terminal Half-life (t1/2) | ~1 hour | [7] |

| Volume of Distribution (Vd) | >200 ml/kg | [7] |

| Highest Tissue Concentrations | Fat, lung, liver, kidney | [7] |

| Peak Tumor Concentration | >10-fold lower than plasma | [7] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of 10058-F4 on cell proliferation and metabolic activity.

Materials:

-

Cancer cell lines (e.g., K562, SKOV3)

-

RPMI 1640 or appropriate culture medium with 10% FBS

-

10058-F4 stock solution (dissolved in DMSO or PBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (for suspension lines) or until 70-80% confluent (for adherent lines).[2]

-

Treatment: After 24 hours of incubation, treat the cells in triplicate with various concentrations of 10058-F4 (e.g., 0, 20, 40, 60, 80, 100 µM). Include a vehicle control (DMSO/PBS).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[4]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: For adherent cells, remove the medium. For suspension cells, centrifuge the plate and remove the supernatant. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Materials:

-

Treated and control cells (~1 x 10⁶ cells per sample)

-

Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Collection: Harvest cells after treatment with 10058-F4 for a specified time (e.g., 24 hours). For adherent cells, collect both the floating cells in the medium and the attached cells using trypsin.[15]

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[13]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit, at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[15]

-

Analysis: Analyze the samples by flow cytometry within one hour.[15] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[13]

DNA Fragmentation (TUNEL) Assay

This assay detects late-stage apoptosis by labeling the 3'-OH ends of fragmented DNA.[16]

Materials:

-

TUNEL Assay Kit (containing TdT Enzyme, reaction buffer, and labeled dUTP, e.g., BrdUTP or a fluorophore-dUTP)

-

Cells grown on coverslips or in a 96-well plate

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Fixation: Following treatment, remove the medium and fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[17][18]

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Incubate the cells with the permeabilization solution for 20-30 minutes at room temperature to allow the enzyme to access the nucleus.[17][18]

-

Equilibration: Wash the cells and incubate with the TdT Equilibration Buffer for 5-10 minutes.[17]

-

TdT Reaction: Prepare the TUNEL reaction mix by adding the TdT enzyme to the labeled nucleotide buffer. Remove the equilibration buffer and add the reaction mix to the cells.

-

Incubation: Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[17]

-

Detection: Stop the reaction and wash the cells. If using a hapten-labeled nucleotide (like BrdUTP), proceed with staining using a fluorescently labeled antibody. If using a directly fluorescent nucleotide, proceed to counterstaining (e.g., with DAPI) and imaging.

-

Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit strong nuclear fluorescence. Alternatively, quantify the fluorescent signal using a flow cytometer.

Western Blotting for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins in the apoptotic pathway.

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer system (e.g., PVDF membrane)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-Myc, anti-Bcl-2, anti-Bax, anti-cleaved-Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.

-

Quantification: Determine the protein concentration of each sample using a BCA assay.

-

Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, then apply the ECL substrate and capture the chemiluminescent signal using an imaging system. β-actin or GAPDH is typically used as a loading control.

References

- 1. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 15. Apoptosis Protocols | USF Health [health.usf.edu]

- 16. youtube.com [youtube.com]

- 17. media.cellsignal.com [media.cellsignal.com]

- 18. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Investigating the Cellular Pathways Affected by MYCMI-6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The MYC family of proto-oncogenes are critical regulators of cellular proliferation, growth, and apoptosis, and their dysregulation is a hallmark of a vast number of human cancers. The development of small molecules that can effectively inhibit MYC function has been a long-standing challenge in oncology. MYCMI-6 is a novel small molecule inhibitor that directly targets the interaction between MYC and its obligate binding partner, MAX. This technical guide provides a comprehensive overview of the cellular pathways affected by MYCMI-6, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Disruption of the MYC:MAX Heterodimer

MYCMI-6 functions by directly binding to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC.[1][2][3][4][5][6] This interaction sterically hinders the heterodimerization of MYC with MAX, a crucial step for the transcriptional activity of MYC.[2][4][6][7] The MYC:MAX heterodimer binds to E-box sequences in the promoter regions of target genes, recruiting transcriptional co-activators and driving the expression of genes involved in various cellular processes.[2][4] By preventing the formation of this complex, MYCMI-6 effectively silences MYC-driven transcription.[1][2][3][4][5][6]

Signaling Pathway Diagram: MYCMI-6 Mechanism of Action

Caption: MYCMI-6 binds to the bHLHZip domain of MYC, preventing its dimerization with MAX and subsequent transcriptional activation of target genes.

Quantitative Analysis of MYCMI-6 Activity

The efficacy of MYCMI-6 has been quantified across various experimental systems. The following tables summarize key parameters, providing a comparative view of its activity.

Table 1: Binding Affinity and Inhibitory Concentrations of MYCMI-6

| Parameter | Value | Method | Reference |

| Kd (MYC bHLHZip) | 1.6 µM | Surface Plasmon Resonance (SPR) | [1][2][3][4][5][6] |

| IC50 (MYC:MAX Interaction) | < 1.5 µM | in situ Proximity Ligation Assay (isPLA) | [2][4] |

| IC50 (MYC:MAX Heterodimer Formation) | 3.8 µM | Not Specified | [2][4] |

Table 2: Cellular Growth Inhibition by MYCMI-6 in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 / IC50 | Reference |

| Breast Cancer Cell Lines | Breast Cancer | 0.3 µM to >10 µM (IC50) | [8] |

| Neuroblastoma & Burkitt's Lymphoma | Neuroblastoma & Burkitt's Lymphoma | ~0.5 µM (GI50) | [9] |

| MYCN-amplified Neuroblastoma | Neuroblastoma | < 0.4 µM (GI50) | [2][4] |

| Burkitt's Lymphoma (Mutu, Daudi, ST486) | Burkitt's Lymphoma | ~0.5 µM (GI50) | [3][4] |

Cellular Consequences of MYC Inhibition by MYCMI-6

The primary cellular outcomes of MYCMI-6 treatment are the inhibition of cell proliferation and the induction of apoptosis in a MYC-dependent manner.[6][8][10]

Inhibition of Cell Proliferation

MYCMI-6 has been shown to effectively inhibit the growth of various cancer cell lines where MYC is a known driver oncogene.[8][9] The growth inhibitory response to MYCMI-6 correlates with the levels of MYC expression in tumor cells.[9]

Induction of Apoptosis

Consistent with its role in blocking a key survival signal, MYCMI-6 treatment leads to the induction of apoptosis in sensitive cancer cell lines.[1][2][4][5][8][9] This has been observed both in vitro and in vivo.[4][6][9][10]

Experimental Protocols

This section provides an overview of the key methodologies used to characterize the cellular effects of MYCMI-6.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of MYCMI-6 concentrations for a specified period (e.g., 5 days).[11]

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

-

Experimental Workflow: MTT Assay

Caption: Workflow for determining cell proliferation inhibition using the MTT assay.

Apoptosis Detection (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol Outline:

-

Treat cells with MYCMI-6 for the desired time.

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

-

In Situ Proximity Ligation Assay (isPLA)

This technique allows for the visualization and quantification of protein-protein interactions within intact cells.

-

Principle: Two primary antibodies raised in different species recognize the two proteins of interest (MYC and MAX). Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) bind to the primary antibodies. If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification. The amplified product is detected using fluorescently labeled probes, appearing as distinct fluorescent spots.

-

Protocol Outline:

-

Fix and permeabilize cells.

-

Incubate with primary antibodies against MYC and MAX.

-

Incubate with PLA probes (anti-rabbit MINUS and anti-mouse PLUS).

-

Perform the ligation reaction.

-

Perform the amplification reaction with a polymerase and fluorescently labeled oligonucleotides.

-

Mount the slides and visualize the PLA signals using a fluorescence microscope.

-

Quantify the number of PLA signals per cell.

-

Experimental Workflow: In Situ Proximity Ligation Assay

Caption: Workflow for detecting MYC:MAX interaction using the in situ Proximity Ligation Assay.

Conclusion and Future Directions

MYCMI-6 represents a significant advancement in the direct targeting of the oncoprotein MYC. Its ability to disrupt the MYC:MAX interaction leads to the inhibition of MYC-driven transcription, resulting in decreased cell proliferation and increased apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to further characterize and develop MYC inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of MYCMI-6 and its analogs to enhance their therapeutic potential in a clinical setting.

References

- 1. selleckchem.com [selleckchem.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new inhibitor targeting the oncoprotein MYC – implications for cancer drug development | Karolinska Institutet [news.ki.se]

- 8. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: The c-Myc Inhibitor MYCMI-6 and its Effects on Tumor Cell Proliferation

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the "Undruggable" c-Myc Oncogene

The c-Myc proto-oncogene is a master regulator of cellular programs, encoding a transcription factor that governs cell proliferation, growth, metabolism, and apoptosis.[1][2][3][4] Its aberrant expression or activation is a hallmark of a vast majority of human cancers, making it a highly sought-after therapeutic target.[1][3][5][6] Historically, the disordered nature of the c-Myc protein and its lack of a defined ligand-binding pocket have rendered it "undruggable" by conventional small-molecule approaches.[7][8]

The primary biological function of c-Myc is mediated through its heterodimerization with an obligate partner, MAX (Myc-associated factor X).[9][10] This MYC:MAX complex binds to specific DNA sequences known as E-boxes to regulate the transcription of a large cohort of target genes.[5][11] This critical protein-protein interaction presents a viable strategy for therapeutic intervention.

MYCMI-6 is a potent and selective small-molecule inhibitor identified for its ability to directly target and disrupt the MYC:MAX interaction.[12][13][14] It functions by binding to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC, thereby preventing its heterodimerization with MAX and subsequent transcriptional activity.[11][12][15] This guide provides an in-depth overview of the effects of MYCMI-6 on tumor cell proliferation, supported by quantitative data, experimental methodologies, and pathway visualizations.

Mechanism of Action: Inhibition of the MYC:MAX Signaling Axis

The c-Myc signaling pathway is a central node for numerous upstream oncogenic signals, including the Ras/MAPK and PI3K pathways, which promote c-Myc expression and stability.[2][6] Once expressed, c-Myc forms a heterodimer with MAX, which is essential for its function. The MYC:MAX complex then acts as a transcriptional activator for genes that drive cell cycle progression and anabolic metabolism while suppressing apoptosis.[1][3][5] MYCMI-6 directly intervenes at the point of dimerization, effectively neutralizing the oncogenic output of c-Myc.

Quantitative Analysis of Anti-Proliferative Activity

MYCMI-6 demonstrates potent growth inhibition across a range of cancer cell lines, with a notable dependency on the cellular MYC/MYCN status.[16] Cell lines with MYC amplification or translocation are significantly more sensitive to the inhibitor.[15][16]

| Cell Line | Cancer Type | MYC Status | GI50 / IC50 (µM) | Reference |

| Mutu | Burkitt's Lymphoma | MYC Translocation | ~0.5 | [11] |

| Daudi | Burkitt's Lymphoma | MYC Translocation | ~0.5 | [11] |

| ST486 | Burkitt's Lymphoma | MYC Translocation | ~0.5 | [11] |

| SK-N-DZ | Neuroblastoma | MYCN Amplified | <0.4 | [11] |

| HL-60 | Acute Myeloid Leukemia | MYC Amplified | <0.1 | [17] |

| MCF7 | Breast Cancer | MYC Amplified | ~1.5 (for MAX interaction) | [11] |

| Various | Panel of 60 Tumor Lines | Variable | As low as 0.5 | [15] |

| Panel | Breast Cancer | Variable | 0.3 to >10 | [7] |

GI50: 50% growth inhibition; IC50: 50% inhibitory concentration. Values are approximate based on published data.

The data clearly indicate that the anti-proliferative effect of MYCMI-6 correlates with MYC expression levels, establishing it as a MYC-dependent inhibitor.[15][16]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of MYCMI-6.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of MYCMI-6 (e.g., 0.1 to 10 µM) or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a period of 72 hours to 5 days to allow for the inhibitor's effect on cell growth.[7][17]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Absorbance values are normalized to the vehicle control to determine the percentage of growth inhibition. IC50/GI50 values are calculated using non-linear regression analysis.

To assess the efficacy of MYCMI-6 in a biological system, mouse xenograft models are employed.

Methodology:

-

Cell Implantation: MYCN-amplified neuroblastoma cells (e.g., SK-N-DZ) are subcutaneously injected into immunocompromised mice.[16]

-

Tumor Growth: Tumors are allowed to grow to a palpable volume (e.g., 100-200 mm³).[16]

-

Treatment Regimen: Mice are randomized into treatment and vehicle control groups. The treatment group receives daily intraperitoneal (i.p.) injections of MYCMI-6 (e.g., 20 mg/kg body weight).[16] The control group receives the vehicle solution.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the treatment period (e.g., 1-2 weeks).[16]

-

Endpoint Analysis: At the end of the study, tumors are excised for downstream analysis.

-

Apoptosis: Assessed by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation.[16]

-

Proliferation: Measured by immunohistochemical staining for the proliferation marker Ki67.[16]

-

Microvascularity: Evaluated by staining for the endothelial marker CD31.[16]

-

Conclusion and Future Directions

MYCMI-6 has emerged as a critical research tool and a promising therapeutic lead compound. It selectively inhibits the proliferation of MYC-dependent cancer cells by directly disrupting the foundational MYC:MAX protein-protein interaction.[11][12][14] This inhibitory action leads to a reduction in the transcription of MYC target genes, resulting in cell cycle arrest and the induction of apoptosis.[7][12][15]

The strong correlation between MYC expression and sensitivity to MYCMI-6 underscores its specific mechanism of action and suggests a potential biomarker-driven approach for clinical application.[16] In vivo studies have confirmed its ability to reduce tumor growth and proliferation while increasing apoptosis, without causing severe side effects in preclinical models.[15]

Future research will focus on optimizing the pharmacological properties of MYCMI-6 to enhance its potency, bioavailability, and clinical applicability, moving one step closer to effectively targeting one of cancer's most formidable oncogenes.

References

- 1. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. rupress.org [rupress.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation [ouci.dntb.gov.ua]

- 14. A new inhibitor targeting the oncoprotein MYC – implications for cancer drug development | Karolinska Institutet [news.ki.se]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Interaction of MYCMI-6 with the MYC bHLHZip Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC proto-oncogene is a master regulator of cellular proliferation, differentiation, and apoptosis, and its deregulation is a hallmark of a vast number of human cancers. The MYC protein functions as a transcription factor by forming a heterodimer with its obligate partner, MAX, through their respective basic helix-loop-helix leucine zipper (bHLHZip) domains. This heterodimer binds to E-box sequences in the promoter regions of target genes, driving their transcription. The development of small molecules that can disrupt the MYC:MAX interaction is a promising therapeutic strategy for a multitude of malignancies. This technical guide provides a comprehensive overview of MYCMI-6, a small molecule inhibitor that selectively targets the MYC bHLHZip domain, preventing its association with MAX. We will delve into the quantitative aspects of this interaction, provide detailed experimental protocols for its characterization, and visualize the underlying molecular mechanisms and experimental workflows.

Introduction to MYC and the bHLHZip Domain

The MYC family of proteins (comprising c-MYC, N-MYC, and L-MYC) are transcription factors that play a pivotal role in regulating cell growth, proliferation, and apoptosis.[1] A key structural feature of MYC is the C-terminal bHLHZip domain, which is essential for its biological activity. This domain mediates the heterodimerization with MAX, another bHLHZip protein. The resulting MYC:MAX heterodimer binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, thereby activating their transcription.[1] The formation of the MYC:MAX heterodimer is a prerequisite for MYC's oncogenic activity, making the disruption of this protein-protein interaction a highly sought-after therapeutic strategy.

MYCMI-6: A Selective Inhibitor of the MYC:MAX Interaction

MYCMI-6 is a small molecule that has been identified as a potent and selective inhibitor of the MYC:MAX protein-protein interaction.[2][3] It functions by directly binding to the bHLHZip domain of MYC, thereby preventing its heterodimerization with MAX.[2][4] This inhibition of the MYC:MAX interaction leads to a downstream blockade of MYC-driven transcription and subsequently induces apoptosis in cancer cells with deregulated MYC expression.[1][2]

Chemical Properties of MYCMI-6

| Property | Value |

| Molecular Formula | C₂₀H₁₉N₇O |

| Molecular Weight | 373.41 g/mol |

| CAS Number | 681282-09-7 |

| Synonyms | NSC354961 |

Quantitative Analysis of the MYCMI-6 and MYC bHLHZip Domain Interaction

The interaction between MYCMI-6 and the MYC bHLHZip domain has been quantitatively characterized using various biophysical and cell-based assays. The key quantitative parameters are summarized in the tables below.

Binding Affinity and Inhibition Constants

| Parameter | Method | Value | Reference |

| Binding Affinity (Kd) | |||

| MYCMI-6 to MYC bHLHZip | Surface Plasmon Resonance (SPR) | 1.6 ± 0.5 µM | [4][5] |

| Inhibition of MYC:MAX Interaction (IC50) | |||

| MYCMI-6 | in situ Proximity Ligation Assay (isPLA) | < 1.5 µM | [1][3] |

| MYCMI-6 | Heterodimer Formation Assay | 3.8 µM | [1][3] |

Cellular Activity of MYCMI-6

| Cell Line Type | Specific Cell Lines | Parameter | Value | Reference |

| Burkitt's Lymphoma | Mutu, Daudi, ST486 | GI50 | ~0.5 µM | [1][3] |

| Neuroblastoma (MYCN-amplified) | IMR-32, Kelly, SK-N-DZ | GI50 | < 0.4 µM | [1] |

| Breast Cancer | Various | IC50 | 0.3 µM to >10 µM | [6] |

| General MYC-dependent tumor cells | IC50 | < 0.5 µM | [2][3] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of MYC and the mechanism of action of MYCMI-6.

Caption: MYC signaling pathway and the inhibitory action of MYCMI-6.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between MYCMI-6 and the MYC bHLHZip domain.

Recombinant Expression and Purification of MYC bHLHZip Domain

A construct encoding the human MYC bHLHZip domain (amino acids 352-437) is cloned into a pET series expression vector with an N-terminal His-tag. The plasmid is transformed into E. coli BL21(DE3) cells. Protein expression is induced with IPTG, and the cells are harvested and lysed. The His-tagged MYC bHLHZip domain is then purified from the soluble fraction using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity.

Surface Plasmon Resonance (SPR) Assay

SPR is utilized to determine the binding affinity and kinetics of MYCMI-6 to the MYC bHLHZip domain.

-

Instrumentation: A Biacore instrument (e.g., Biacore T200).

-

Sensor Chip: CM5 sensor chip.

-

Immobilization:

-

Activate the carboxymethylated dextran surface of the CM5 chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the purified recombinant MYC bHLHZip protein (at a concentration of 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of approximately 2000-3000 Resonance Units (RU).

-

Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell is prepared similarly but without the injection of the MYC protein.

-

-

Binding Analysis:

-

Prepare a dilution series of MYCMI-6 in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). The concentrations should range from approximately 0.1 to 10 times the expected Kd.

-

Inject the different concentrations of MYCMI-6 over the immobilized MYC bHLHZip and the reference flow cell at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections with a short pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

In situ Proximity Ligation Assay (isPLA)

isPLA is a powerful technique to visualize and quantify protein-protein interactions within fixed cells.

-

Cell Culture and Treatment:

-

Seed cells (e.g., MCF7 breast cancer cells) onto chamber slides and allow them to adhere.

-

Treat the cells with a range of concentrations of MYCMI-6 or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

PLA Protocol:

-

Block the cells with a blocking solution (provided in commercial PLA kits, e.g., Duolink®) for 1 hour at 37°C.

-

Incubate the cells with primary antibodies against MYC (e.g., rabbit anti-MYC) and MAX (e.g., mouse anti-MAX) overnight at 4°C.

-

Wash the cells and incubate with PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.

-

Ligate the PLA probes using the provided ligase solution for 30 minutes at 37°C.

-

Amplify the ligated probes using the provided amplification solution containing fluorescently labeled oligonucleotides for 100 minutes at 37°C.

-

-

Imaging and Analysis:

-

Mount the slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the PLA signals (fluorescent dots) using a fluorescence microscope.

-

Quantify the number of PLA signals per cell using image analysis software (e.g., ImageJ). A reduction in the number of dots in MYCMI-6-treated cells compared to the control indicates inhibition of the MYC:MAX interaction.

-

Caption: Workflow for the in situ Proximity Ligation Assay (isPLA).

Conclusion

MYCMI-6 represents a significant advancement in the development of direct MYC inhibitors. Its ability to selectively bind to the MYC bHLHZip domain and disrupt the critical MYC:MAX interaction provides a clear mechanism for its potent anti-cancer activity in MYC-driven tumors. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and develop MYCMI-6 and other next-generation MYC inhibitors. The continued investigation into the precise molecular interactions and cellular effects of compounds like MYCMI-6 will be instrumental in translating the long-held promise of targeting MYC into effective clinical therapies.

References

- 1. In Situ Proximity Ligation Assay [bio-protocol.org]

- 2. selleckchem.com [selleckchem.com]

- 3. MYCMI-6 | Apoptosis | c-Myc | TargetMol [targetmol.com]

- 4. biocompare.com [biocompare.com]

- 5. glpbio.com [glpbio.com]

- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

Understanding the Selectivity of c-Myc Inhibitor MYCMI-6 for Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the c-Myc inhibitor, MYCMI-6, with a focus on its mechanism of action and its selective cytotoxicity towards cancer cells. The c-Myc oncogene is a critical driver in a majority of human cancers, making it a prime therapeutic target.[1][2][3] However, its nature as an intrinsically disordered protein has historically rendered it "undruggable."[1][2] MYCMI-6 represents a significant advancement in the direct inhibition of c-Myc, demonstrating potent and selective activity against MYC-dependent tumors.

Core Mechanism of Action: Disrupting the MYC:MAX Heterodimer

The oncogenic activity of the c-Myc protein is fundamentally dependent on its heterodimerization with its partner protein, MAX.[4] This MYC:MAX complex binds to E-box DNA sequences in the genome, driving the transcription of a vast network of genes involved in cell proliferation, growth, metabolism, and apoptosis.[4][5]

MYCMI-6 functions as a direct inhibitor of this crucial protein-protein interaction.[5][6] It selectively binds to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC.[5][6] This binding event physically obstructs the formation of the functional MYC:MAX heterodimer.[3][5] Consequently, the complex cannot bind to DNA, leading to a shutdown of MYC-driven transcription, which in turn inhibits tumor cell growth and induces apoptosis (programmed cell death).[5][6]

The Basis of Selectivity: Oncogene Addiction

The selectivity of MYCMI-6 for cancer cells over normal, healthy cells is rooted in the principle of "oncogene addiction."[7] Many tumors with deregulated MYC expression become highly dependent on its continuous high-level activity for their survival and proliferation.[3]

MYCMI-6 exploits this dependency. While normal cells can tolerate a temporary reduction in MYC activity, MYC-addicted cancer cells are exquisitely sensitive to its inhibition.[3][8] The shutdown of MYC signaling by MYCMI-6 leads to a catastrophic failure of essential cellular processes in these cancer cells, resulting in cell cycle arrest and apoptosis.[9][10] Studies have shown a significant correlation between the level of MYC expression in tumor cell lines and their responsiveness to MYCMI-6, with higher MYC expression predicting greater sensitivity.[3][7] Conversely, MYC-deficient cells are largely unaffected by the inhibitor.[7] This targeted effect has been observed in vivo, where MYCMI-6 treatment was well-tolerated in mouse models without severe side effects on normal tissues.[3][7]

Quantitative Data: Efficacy Across Cancer Cell Lines

MYCMI-6 has demonstrated potent growth-inhibitory effects across a range of MYC-driven cancer cell lines. Its efficacy is typically measured by IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values. The compound consistently shows activity at low micromolar to sub-micromolar concentrations in sensitive cell lines.

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| Burkitt's Lymphoma | ||||

| Mutu, Daudi, ST486 (average) | Burkitt's Lymphoma | GI50 | ~0.5 | , |

| Neuroblastoma | ||||

| MYCN-amplified cell lines | Neuroblastoma | GI50 | <0.4 | , |

| Breast Cancer | ||||

| Various Breast Cancer Lines | Breast Cancer | IC50 | 0.3 to >10 | [1] |

| MCF7 | Breast Cancer | IC50 (PLA) | <1.5 | , |

| General | ||||

| MYC-dependent cell lines | Various | IC50 | <0.5 | [6],[2] |

| Biochemical | ||||

| MYC:MAX Heterodimer Formation | In vitro | IC50 | 3.8 | , |

| MYC bHLHZip Domain Binding | In vitro | Kd | 1.6 | [6],[5] |

Note: IC50 and GI50 values can vary based on the specific assay conditions and duration of treatment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the activity of MYCMI-6.

Cell Viability / Growth Inhibition (MTT Assay)

This assay is used to assess the effect of an inhibitor on cell proliferation.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of MYCMI-6 (e.g., 0.1 to 10 µM) or a vehicle control (like DMSO) for a specified period (e.g., 72 hours).[11]

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Absorbance values are normalized to the vehicle control to determine the percentage of cell viability. IC50/GI50 values are calculated using non-linear regression analysis.

-

In Situ Proximity Ligation Assay (PLA) for MYC:MAX Interaction

PLA is a highly specific and sensitive method to visualize and quantify protein-protein interactions within intact cells.

-

Principle: Two primary antibodies raised in different species recognize the two target proteins (MYC and MAX). If the proteins are in close proximity (<40 nm), secondary antibodies conjugated with unique DNA oligonucleotides can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification, and the product is detected with fluorescently labeled probes, appearing as distinct fluorescent spots.

-

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with MYCMI-6 or a vehicle control for a set time (e.g., 24 hours).[5]

-

Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized to allow antibody entry.

-

Antibody Incubation: Cells are incubated with primary antibodies against MYC and MAX.

-

PLA Probe Incubation: The PLA probes (secondary antibodies with attached oligonucleotides) are added.

-

Ligation and Amplification: Ligation and amplification reagents are added according to the manufacturer's protocol.

-

Imaging: The fluorescent PLA signals are visualized using a fluorescence microscope.

-

Quantification: Image analysis software is used to count the number of PLA signals per cell nucleus. A reduction in signals in treated cells indicates inhibition of the MYC:MAX interaction.

-

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of MYCMI-6 in a living organism.

-

Principle: Human cancer cells (e.g., MYCN-amplified neuroblastoma cells) are injected into immunocompromised mice to establish tumors. The mice are then treated with the inhibitor to evaluate its effect on tumor growth and physiology.[7]

-

Methodology:

-

Cell Implantation: A suspension of cancer cells (e.g., SK-N-DZ) is subcutaneously injected into the flank of immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[7]

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (i.p.) injections of MYCMI-6 (e.g., 20 mg/kg body weight), while the control group receives a vehicle solution.[7]

-

Monitoring: Tumor volume and the general health of the mice are monitored regularly for a period of 1-2 weeks.[7]

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.

-

Histological Analysis: Tumor sections are analyzed for markers of apoptosis (e.g., TUNEL staining), proliferation (e.g., Ki-67 staining), and microvasculature density to determine the biological effects of the treatment.[7]

-

Conclusion

MYCMI-6 is a potent and selective inhibitor that directly targets the MYC:MAX protein-protein interaction, a central node in many cancers. Its selectivity is derived from the oncogene addiction of tumor cells to the MYC pathway, leading to targeted cell death in cancer cells while largely sparing normal tissues. The quantitative data from a multitude of cancer cell lines and in vivo models underscore its potential as a valuable tool for cancer research and a promising candidate for the development of novel anti-cancer therapeutics.

References

- 1. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation [ouci.dntb.gov.ua]

- 9. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. c-Myc depletion inhibits proliferation of human tumor cells at various stages of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: MYCMI-6 in Mouse Models

Introduction

MYCMI-6 is a potent and selective small molecule inhibitor that targets the protein-protein interaction between the MYC oncoprotein and its essential binding partner, MAX.[1][2] The MYC family of transcription factors (including MYC, MYCN, and MYCL) are frequently deregulated in a majority of human cancers, making them a critical target for therapeutic development.[3][4] MYC proteins heterodimerize with MAX to bind to E-box DNA sequences and regulate the transcription of a vast network of genes involved in cell proliferation, metabolism, and apoptosis.[3][5] MYCMI-6 selectively binds to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC, effectively blocking MYC:MAX dimerization, which in turn inhibits MYC-driven transcription and induces apoptosis in cancer cells with high MYC expression.[1][6][7] These notes provide a summary of the dosage and administration of MYCMI-6 in preclinical mouse models based on published studies.

Mechanism of Action: Inhibition of MYC:MAX Pathway

The primary mechanism of MYCMI-6 is the direct disruption of the MYC:MAX heterodimer. This prevents the complex from binding to E-box elements on the DNA, thereby inhibiting the transcription of MYC target genes that drive cell cycle progression and tumor growth.

Figure 1: MYCMI-6 inhibits the MYC:MAX signaling pathway.

Dosage and Administration Summary

The following table summarizes the dosage and administration schedule for MYCMI-6 in a neuroblastoma xenograft mouse model as reported in scientific literature.

| Parameter | Details | Reference |

| Mouse Model | Athymic nude mice | [7][8] |